molecular formula C12H17NO3 B1391011 methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate CAS No. 1211020-15-3

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1391011
CAS No.: 1211020-15-3
M. Wt: 223.27 g/mol
InChI Key: PXIGXRAHYDPILP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with various functional groups

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, a class of compounds related to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, have been extensively studied for their reactivity in various chemical reactions. For example, they react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, producing complex heterocyclic structures useful in organic synthesis (Bannikova, Maslivets, & Aliev, 2004). Another study demonstrates their reaction with styrene and butyl vinyl ether, leading to the synthesis of pyrano[4,3-b]pyrrole derivatives, which are significant for medicinal chemistry applications (Bubnov, Stepanova, Dmitriev, & Maslivets, 2015).

Pharmaceutical and Biomedical Applications

Compounds similar to this compound have shown promise in pharmaceutical and biomedical research. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, FPL 64176, is identified as a novel calcium channel activator. This discovery opens up new avenues for the study of calcium channels in various cell types, potentially benefiting biomedical research and drug development (Baxter, Dixon, Ince, Manners, & Teague, 1993).

Antimicrobial Properties

A study focusing on methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives highlights their potential as antimicrobial agents. The presence of the heterocyclic ring in these compounds contributes to their significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified using methanol and a catalytic amount of acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in meth

Properties

IUPAC Name

methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGXRAHYDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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